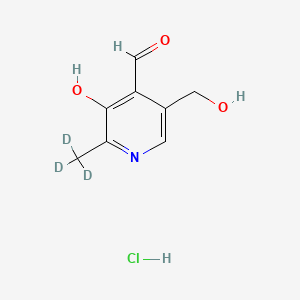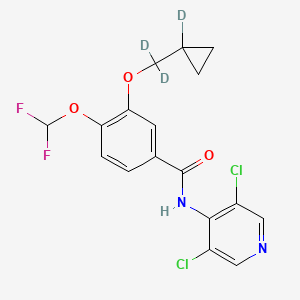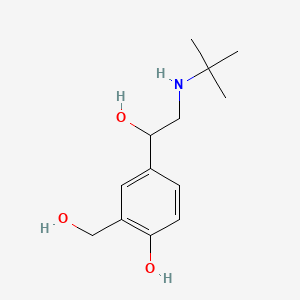![molecular formula C13D9H9ClF3N2O·HCl B602607 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride CAS No. 1353867-83-0](/img/structure/B602607.png)
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride
Overview
Description
Mabuterol-D9 hydrochloride is a labelled impurity of Clenbuterol. Clenbuterol, marketed as Dilaterol, Spiropent, Ventipulmin, and also generically as Dilaterol and Spiropent, a representative of the class of beta-adrenergic agents, had been used as a tocolytic, bronchodilator, and heart tonics in human and veterinary medicine.
Scientific Research Applications
Structure-Activity Relationships
- This compound has been compared with clenbuterol for its action on adrenergic beta-receptors, showing potent beta 2-mimetic activity and beta 1-blocking action in the heart. Particularly notable is its application as a broncholytic agent due to its long-lasting beta 2-mimetic action on bronchial muscles after oral administration (Engelhardt, 1984).
Synthesis and Antibacterial Activity
- A derivative of this compound, 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, showed antibacterial activity comparable to commercial antibiotics. This highlights its potential in the field of antimicrobial treatments (Kumar et al., 2005).
Synthesis of Analogues
- Synthesis of analogues by replacing chlorine atoms in clenbuterol led to compounds with high intrinsic beta 2-mimetic and/or beta 1-blocking activities, like mabuterol. This has implications in clinical development for respiratory treatments (Krüger et al., 1985).
Antitumor Activity
- Piperazine-based tertiary amino alcohols derived from this compound, and their dihydrochlorides, showed effects on tumor DNA methylation in vitro, indicating potential in cancer treatment (Hakobyan et al., 2020).
Metabolic Pathways and Pharmacokinetics
- Studies on mabuterol, a derivative, indicated its metabolic pathways and pharmacokinetic properties, such as slow elimination and complete absorption from the gastrointestinal tract, which are crucial in drug development and clinical trials (Guentert Tw et al., 1984).
Enantioselective Synthesis
- The resolution of related compounds by lipase-mediated enantioselective processes highlights the importance of chirality in pharmaceutical synthesis and the potential for developing new adrenergic agents (Conde et al., 1998).
Mechanism of Action
Target of Action
The primary target of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride is the β2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung fluid clearance .
Mode of Action
The compound acts as a β2-adrenergic receptor agonist . It stimulates the β2-adrenergic receptors, leading to the activation of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels causes smooth muscle relaxation, resulting in the dilation of bronchial passages .
Biochemical Pathways
The activation of the β2-adrenergic receptor leads to the stimulation of the Gs protein, which in turn activates adenyl cyclase . The activated adenyl cyclase then converts ATP to cAMP. The increased cAMP levels activate protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Pharmacokinetics
Bambuterol is extensively metabolized in the liver and has a bioavailability of approximately 20% . The elimination half-life of Bambuterol is about 13 hours . Similar properties may be expected for 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action result in the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .
properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDXJOMPMIKGP-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353867-83-0 | |
| Record name | 1353867-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










